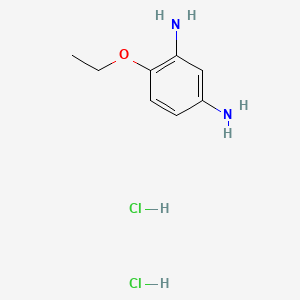
4-Ethoxybenzene-1,3-diammonium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzene-1,3-diammonium dichloride is a chemical compound with the molecular formula C8H12N2O.2ClH. It is also known by other names such as 2,4-diaminoethoxybenzene dihydrochloride and this compound . This compound is characterized by the presence of two amino groups and an ethoxy group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1,3-benzenediamine dihydrochloride typically involves the ethoxylation of 1,3-benzenediamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethoxy group at the desired position on the benzene ring. The reaction conditions often include the use of an ethylating agent such as ethyl bromide or ethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of 4-ethoxy-1,3-benzenediamine dihydrochloride is scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzene-1,3-diammonium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzene-1,3-diammonium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethoxy-1,3-benzenediamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the ethoxy group can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine:
1,4-Benzenediamine:
Uniqueness
The presence of the ethoxy group in 4-ethoxy-1,3-benzenediamine dihydrochloride imparts unique chemical properties and reactivity compared to its analogs. This structural difference allows for distinct applications and interactions in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
67801-06-3 |
|---|---|
Molekularformel |
C8H14Cl2N2O |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
4-ethoxybenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3-5H,2,9-10H2,1H3;2*1H |
InChI-Schlüssel |
WDQOMIASNLKYHY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N)N.Cl.Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N)N.Cl.Cl |
Key on ui other cas no. |
67801-06-3 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
5862-77-1 (Parent) |
Synonyme |
2,4-diaminoethoxybenzene 2,4-diaminoethoxybenzene dihydrochloride 2,4-diaminoethoxybenzene sulfate 2,4-diaminoethoxybenzene sulfate (1:1) 4-ethoxy-1,3-benzenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















